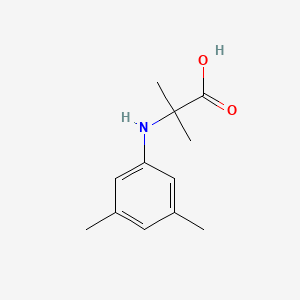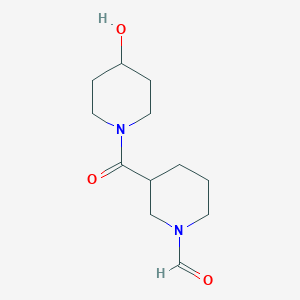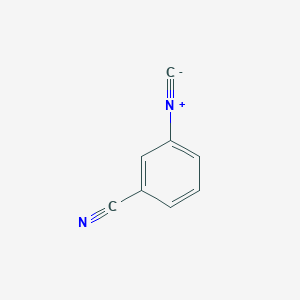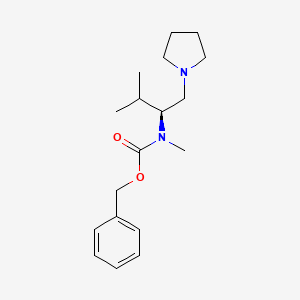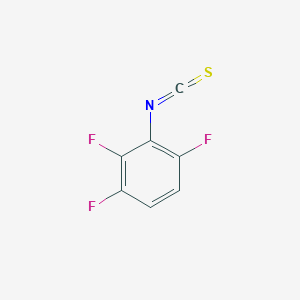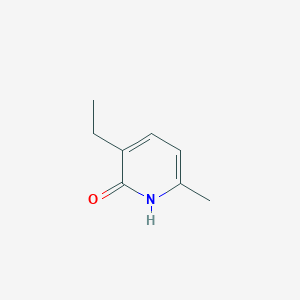
3-ethyl-6-methyl-1H-pyridin-2-one
Descripción general
Descripción
Pyridinones are a class of compounds that have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a ketone functional group. The “3-ethyl-6-methyl-1H-pyridin-2-one” would have an ethyl group attached to the 3rd position and a methyl group attached to the 6th position of the pyridine ring .
Synthesis Analysis
The synthesis of pyridinone derivatives often involves condensation reactions, where two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water .Molecular Structure Analysis
The molecular structure of pyridinones can be analyzed using techniques such as NMR spectroscopy . The exact structure would depend on the positions and types of substituents on the pyridine ring.Chemical Reactions Analysis
Pyridinones can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The exact reactions would depend on the substituents present on the pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be influenced by the structure of the compound and its functional groups .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include 3-ethyl-6-methyl-1H-pyridin-2-one, were synthesized and evaluated for their anti-fibrosis activity . Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Medicinal Chemistry
The pyrimidine moiety, which is present in 3-ethyl-6-methyl-1H-pyridin-2-one, has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . Therefore, 3-ethyl-6-methyl-1H-pyridin-2-one, being a pyrimidine derivative, could potentially be used in antimicrobial research .
Antiviral Activity
Pyrimidine derivatives are also known to have antiviral properties . This suggests that 3-ethyl-6-methyl-1H-pyridin-2-one could potentially be used in antiviral research .
Antitumor Activity
Pyrimidine derivatives are known to have antitumor properties . Therefore, 3-ethyl-6-methyl-1H-pyridin-2-one, being a pyrimidine derivative, could potentially be used in antitumor research .
Antidiabetic Agents
3-Ethyl-4-methyl-3-pyrrolin-2-one is used as an intermediate for the manufacture of medicines, including the preparation of Glimepiride and its intermediates, which are used as antidiabetic agents .
Anxiolytic Activity
During the screening of new derivatives for anxiolytic activity in the dark–light box, three promising compounds were found . This suggests that 3-ethyl-6-methyl-1H-pyridin-2-one could potentially be used in anxiolytic research .
Anticancer Activity
The identification of the (±)-4-(3- hydroxyphenyl)-2-thione derivative monasterol as a precursor anti-cancer medication that suppresses the mitotic kinesin-5 protein has elevated the prominence of this pharmacophore . This suggests that 3-ethyl-6-methyl-1H-pyridin-2-one could potentially be used in anticancer research .
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. Pyridinone derivatives have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The exact mechanism of action would depend on the specific compound and its biological target.
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-4-6(2)9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYGCOYUWGZZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383961 | |
| Record name | 3-ethyl-6-methyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90086-88-7 | |
| Record name | 3-ethyl-6-methyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)
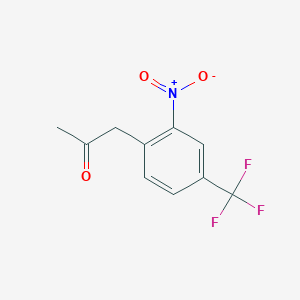
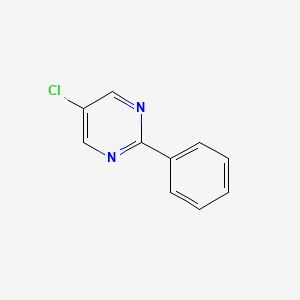
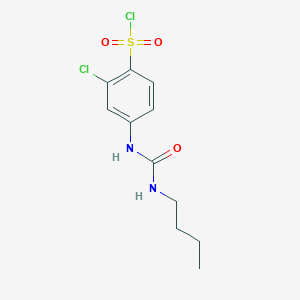
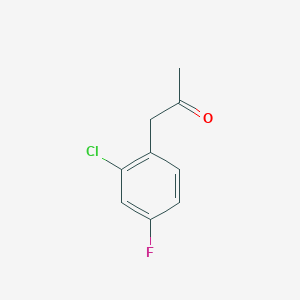
![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)

